Narcotoline hemiacetal
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHOVYYIXFWLJ-JUAJCIKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Precursors of Narcotoline Hemiacetal
Initial Steps from Protoberberine Alkaloids
The journey from the protoberberine scaffold to narcotoline (B1219713) hemiacetal is initiated by a cascade of enzymatic modifications that progressively alter the core structure of the precursor molecules.
Transformation from 1-hydroxy-N-methylcanadine
The biosynthetic route to narcotoline hemiacetal begins with the protoberberine alkaloid (S)-N-methylcanadine. A crucial first committed step is the 1-hydroxylation of (S)-N-methylcanadine, a reaction catalyzed by the cytochrome P450 enzyme CYP82Y1, to produce 1-hydroxy-N-methylcanadine. nih.govportlandpress.comresearchgate.netnih.gov This initial hydroxylation is a pivotal gateway, directing the metabolic flow towards the synthesis of noscapine (B1679977) and its precursors. portlandpress.com Further transformation involves a subsequent hydroxylation at the C13 position of the protoberberine scaffold, a reaction also catalyzed by a cytochrome P450 enzyme. nih.govresearchgate.net
Role of Acetylation in Pathway Progression
Acetylation plays a critical protective role in the biosynthetic pathway. Following the C13 hydroxylation, an acetyltransferase, AT1, catalyzes the acetylation of the 13-hydroxyl group. researchgate.net This acetylation step is crucial as it shields the oxygenated moiety at C13, allowing for the subsequent hydroxylation at C8 to occur in a strict, ordered manner. frontiersin.org This protective mechanism ensures the correct sequence of enzymatic reactions, which is vital for the formation of the correct downstream intermediates. nih.govresearchgate.net
C8 Hydroxylation and Ring Opening Mechanisms
With the C13 hydroxyl group protected by acetylation, a third cytochrome P450 enzyme, CYP82X1, catalyzes hydroxylation at the C8 position of the protoberberine ring. nih.govresearchgate.net This C8 hydroxylation is a key event that induces the opening of the protoberberine ring system. The introduction of the hydroxyl group at C8 creates an unstable structure adjacent to the quaternary ammonium (B1175870) group, leading to the spontaneous cleavage of the C8-N7 bond. frontiersin.org This ring-opening event results in the formation of an aldehyde group, a critical structural feature for the subsequent formation of the hemiacetal. nih.govresearchgate.netfrontiersin.org
Formation of Seco-berbine Pathway Intermediates
The ring-opened product of the C8 hydroxylation enters the seco-berbine pathway, a series of intermediates that ultimately lead to the formation of this compound.
Intermediacy of 4'-O-desmethyl-3-O-acetylpapaveroxine
The spontaneous rearrangement following the C8 hydroxylation and ring cleavage of the acetylated protoberberine results in the formation of 4'-O-desmethyl-3-O-acetylpapaveroxine. researchgate.netebi.ac.uk This seco-berbine intermediate is a substrate for a crucial O-methyltransferase. ebi.ac.ukebi.ac.uknih.govoup.com In a parallel pathway leading to narcotine hemiacetal, this intermediate undergoes 4'-O-methylation. ebi.ac.uknih.gov However, in the absence of this methylation, the pathway proceeds towards this compound. ebi.ac.ukebi.ac.uknih.gov
Ester Hydrolysis and Rearrangement to this compound
The final step in the formation of this compound involves the hydrolysis of the acetyl group from the seco-berbine intermediate. A carboxylesterase enzyme, CXE1, is responsible for this deacetylation. nih.govresearchgate.net The removal of the acetyl protective group triggers a spontaneous rearrangement of the molecule. nih.govresearchgate.net This rearrangement leads to the formation of the cyclic hemiacetal structure characteristic of this compound. nih.govebi.ac.uk This final transformation completes the biosynthesis of this key intermediate, which can then be further converted to narcotoline. ebi.ac.uknih.gov
Divergent and Parallel Biosynthetic Pathways
Pathways Yielding this compound in the Absence of 4'-O-Methylation
The formation of this compound occurs through a specific branch of the noscapine biosynthetic pathway that proceeds when a key methylation step is bypassed. nih.govebi.ac.uk Research has elucidated a sequence of enzymatic reactions that convert 1-hydroxy-N-methylcanadine into this compound. researchgate.netnih.govexlibrisgroup.com This process involves several key enzymes and intermediates.
The pathway begins with the precursor (S)-N-methylcanadine, which undergoes a series of hydroxylations and an acetylation reaction. researchgate.netnih.gov Two cytochrome P450 enzymes, CYP82X2 and CYP82X1, are responsible for hydroxylations at the C13 and C8 positions of the protoberberine scaffold. researchgate.net An acetyltransferase (AT1) introduces a protective acetyl group at the C13 position before the C8 hydroxylation occurs. researchgate.netnih.gov This C8 hydroxylation leads to the opening of the protoberberine ring system, forming an aldehyde. researchgate.netnih.gov
The critical intermediate formed after these steps is 4'-O-desmethyl-3-O-acetylpapaveroxine. nih.govresearchgate.netebi.ac.uk It is at this stage that the pathway diverges. In the absence of 4'-O-methylation, this intermediate is processed differently. nih.govebi.ac.uk The acetyl group is hydrolyzed by a carboxylesterase (CXE1), which then triggers a rearrangement to form the cyclic this compound. researchgate.netnih.gov The spontaneous loss of the acetyl group during extraction processes can also yield this compound. researchgate.net
Key Research Findings on this compound Formation:
Enzyme Sequence: Four sequential enzymes, including two cytochromes P450 (CYP82X2, CYP82X1), an acetyltransferase (AT1), and a carboxylesterase (CXE1), are involved in transforming 1-hydroxy-N-methylcanadine to this compound. researchgate.netnih.gov
Protective Acetylation: Acetylation at C13 is a crucial step that acts as a protective group, enabling the subsequent C8 hydroxylation and ring opening. researchgate.netnih.gov
Divergence Point: The pathway to this compound proceeds when the intermediate 4'-O-desmethyl-3-O-acetylpapaveroxine is not methylated at the 4'-hydroxyl group. nih.govebi.ac.uk
Final Rearrangement: Hydrolysis of the acetyl group from the seco-berbine intermediate initiates a spontaneous rearrangement to form the stable cyclic hemiacetal structure of narcotoline. researchgate.net
Distinction from Narcotine Hemiacetal Formation
The biosynthetic pathway of narcotine hemiacetal runs parallel to that of this compound, with the key difference being a single methylation reaction. nih.govebi.ac.uk While both share the same early precursors, the fate of the intermediate 4'-O-desmethyl-3-O-acetylpapaveroxine determines the final product. nih.govebi.ac.ukresearchgate.netebi.ac.uk
In the pathway leading to narcotine hemiacetal, the 4'-hydroxyl group of 4'-O-desmethyl-3-O-acetylpapaveroxine is methylated. nih.govebi.ac.uk This reaction is catalyzed by a specific heterodimeric O-methyltransferase (OMT), which is formed by the subunits OMT2 and OMT3. nih.govebi.ac.uk This methylation yields 3-O-acetylpapaveroxine. google.com Subsequent hydrolysis of the acetyl group from 3-O-acetylpapaveroxine by the carboxylesterase CXE1 leads to the formation of papaveroxine, which then spontaneously rearranges to form narcotine hemiacetal. researchgate.netgoogle.com
Therefore, the presence or absence of the OMT2:OMT3 heterodimer activity is the definitive switch between the two pathways. nih.gov Suppression of the OMT2 transcript in opium poppy has been shown to result in an increased accumulation of narcotoline, underscoring the pivotal role of this methylation step. nih.govebi.ac.uk Narcotine hemiacetal is the direct precursor to noscapine, being converted by the enzyme noscapine synthase (NOS). nih.govgenome.jp
The table below summarizes the key distinctions between the two biosynthetic pathways.
| Feature | This compound Pathway | Narcotine Hemiacetal Pathway |
| Key Intermediate | 4'-O-desmethyl-3-O-acetylpapaveroxine | 4'-O-desmethyl-3-O-acetylpapaveroxine |
| Critical Reaction | Absence of 4'-O-methylation | 4'-O-methylation |
| Enzyme at Divergence | N/A (pathway proceeds in its absence) | Heterodimeric O-methyltransferase (OMT2/OMT3) |
| Methylated Intermediate | Not formed | 3-O-acetylpapaveroxine |
| Immediate Precursor | 4'-O-desmethylpapaveroxine (after deacetylation) | Papaveroxine (after deacetylation) |
| Final Product | This compound | Narcotine Hemiacetal |
| End Product of Pathway | Narcotoline | Noscapine |
Enzymology of Narcotoline Hemiacetal Biosynthesis
Cytochrome P450 Enzymes in Hydroxylation
Cytochrome P450 enzymes (CYPs) play a pivotal role in the oxidative transformations required for narcotoline (B1219713) hemiacetal synthesis. These enzymes are responsible for introducing hydroxyl groups at specific positions on the precursor molecule, (S)-N-methylcanadine, initiating a cascade of reactions that lead to the formation of the hemiacetal.
PsCYP82Y1 in 1-Hydroxylation of (S)-N-methylcanadine
The first committed step in the biosynthetic pathway leading to noscapine (B1679977) and narcotoline is the 1-hydroxylation of (S)-N-methylcanadine. nih.govnih.gov This reaction is catalyzed by the cytochrome P450 enzyme PsCYP82Y1. nih.govnih.gov Research has shown that PsCYP82Y1 exhibits high substrate specificity and affinity for (S)-N-methylcanadine. nih.gov The functional importance of this enzyme was demonstrated through virus-induced gene silencing (VIGS) of PsCYP82Y1 in opium poppy, which resulted in a significant decrease in the accumulation of noscapine and narcotoline. nih.govnih.gov Conversely, the upstream intermediates, including (S)-scoulerine, tetrahydrocolumbamine, canadine (B1168894), and (S)-N-methylcanadine, accumulated, further confirming the role of PsCYP82Y1 in this specific hydroxylation step. nih.govnih.gov
PsCYP82X1 in C8 Hydroxylation and Subsequent Rearrangements
Following a series of intermediate steps including a C13-hydroxylation and subsequent acetylation, another critical hydroxylation occurs at the C8 position of the protoberberine scaffold. This reaction is catalyzed by PsCYP82X1. researchgate.netnih.gov The introduction of a hydroxyl group at C8 is a key event that induces the cleavage of the N7-C8 bridge of the protoberberine ring system. researchgate.netnih.govebi.ac.uk This ring opening results in the formation of an aldehyde moiety and is a crucial rearrangement in the transformation of the precursor molecule. researchgate.netnih.gov The product of this reaction, (13S,14R)-1,8-dihydroxy-13-O-acetyl-N-methylcanadine, spontaneously rearranges to form 4'-O-desmethyl-3-O-acetylpapaveroxine. researchgate.net
PsCYP82X2 Involvement in Related Pathway Steps
PsCYP82X2 is another cytochrome P450 enzyme from the CYP82 family that is involved in the noscapine biosynthetic pathway. researchgate.netebi.ac.uk While PsCYP82X1 is responsible for the C8 hydroxylation, PsCYP82X2 is proposed to catalyze the hydroxylation at the C13 position of 1-hydroxy-N-methylcanadine. wikipedia.org This C13-hydroxylation is a prerequisite for the subsequent acetylation step. wikipedia.org The coordinated action of PsCYP82Y1, PsCYP82X2, and PsCYP82X1 highlights the sequential and specific nature of the hydroxylation events in the biosynthesis of narcotoline hemiacetal. researchgate.netnih.gov
Acyltransferases (AT)
Acyltransferases are another class of enzymes essential for the biosynthesis of this compound. They are responsible for the addition of an acetyl group, a modification that serves a critical protective function during the synthetic process.
Role of AT1 in C13 Acetylation
An acetyltransferase, designated as AT1, plays a crucial role in the C13 acetylation of (13S,14R)-1,13-dihydroxy-N-methylcanadine. researchgate.netnih.gov This enzymatic step follows the C13-hydroxylation catalyzed by PsCYP82X2. wikipedia.org The product of this reaction is (13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine. researchgate.net The involvement of AT1 in the noscapine pathway has been confirmed through virus-induced gene silencing, where suppression of AT1 led to a decrease in noscapine levels. researchgate.net
Protective Function of Acetylation in Pathway Fidelity
The acetylation of the C13 hydroxyl group by AT1 is not merely an intermediate step but serves a critical protective function. researchgate.netnih.gov This acetylation prevents premature and undesired chemical reactions, specifically the formation of a hemiacetal before the crucial C8 hydroxylation and ring-opening step can occur. researchgate.netnih.gov By protecting the C13 hydroxyl group, the acetyl moiety ensures the fidelity of the biosynthetic pathway, allowing the subsequent enzymatic reactions to proceed in the correct sequence. researchgate.netnih.gov Following the C8 hydroxylation and rearrangement, the acetyl group is removed by a carboxylesterase, which then triggers the spontaneous rearrangement to form the stable cyclic hemiacetal structure of this compound. researchgate.netnih.govebi.ac.uk
Carboxylesterases (CXE)
Carboxylesterases are a class of enzymes that catalyze the hydrolysis of carboxylic esters. In the biosynthetic pathway of noscapine alkaloids, a specific carboxylesterase plays a crucial role in the formation of this compound.
Role of CXE1 in Deacetylation Leading to Hemiacetal Formation
The enzyme CXE1 is instrumental in the deacetylation process that directly leads to the formation of this compound. nih.govrhea-db.org Research has shown that acetylation serves as a protective group during noscapine biosynthesis in the opium poppy (Papaver somniferum). nih.govresearchgate.net An acetyl group is introduced to a precursor molecule, preventing premature cyclization. acs.org
The enzyme PsCXE1, a Class 1 carboxylesterase, is responsible for removing this acetyl group at a later stage. researchgate.netacs.org This deacetylation of 4'-O-desmethyl-3-O-acetylpapaveroxine is a critical step. nih.gov Once the acetyl group is hydrolyzed by CXE1, the resulting intermediate spontaneously rearranges to form the cyclic this compound. nih.govresearchgate.net This enzymatic step is essential for the pathway to proceed towards the synthesis of narcotoline and noscapine. ebi.ac.ukebi.ac.uk Silencing of the CXE1 gene in opium poppy has been shown to disrupt this process. researchgate.net
O-Methyltransferases (OMT)
O-methyltransferases are a diverse group of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of an acceptor molecule. In the context of this compound, OMTs determine the branching of the pathway towards either narcotoline or noscapine.
Heterodimeric OMTs (OMT2 and OMT3) and Their Role in Pathway Specificity
A key feature of the noscapine biosynthetic pathway is the involvement of a heterodimeric O-methyltransferase. nih.govebi.ac.uk This enzyme is composed of two different subunits, OMT2 and OMT3, which are encoded by two linked genes. nih.gov Neither OMT2 nor OMT3 can form stable and functional homodimers; they must associate to form a catalytically active heterodimer. nih.govebi.ac.uk This heterodimeric structure is crucial for pathway specificity, directing the metabolic flow. nih.gov The formation of physiologically relevant OMT heterodimers increases the catalytic diversity of enzymes that can be generated from a smaller number of gene products. nih.govebi.ac.uk
Substrate Specificity of OMT2:OMT3 Heterodimer
The OMT2:OMT3 heterodimer exhibits strict substrate specificity. nih.gov Its sole substrate is 4'-O-desmethyl-3-O-acetylpapaveroxine. nih.govebi.ac.uk The enzyme catalyzes the 4'-O-methylation of this intermediate. nih.gov Following this methylation, the acetyl group is hydrolyzed, leading to the formation of narcotine hemiacetal, a direct precursor to noscapine. nih.govebi.ac.uk The heterodimer will not act on intermediates that have a 4'-hydroxyl group, such as narcotoline and this compound itself. nih.govebi.ac.uk In the absence of this specific 4'-O-methylation by the OMT2:OMT3 heterodimer, the pathway defaults to producing this compound. nih.govebi.ac.ukebi.ac.uk
| Enzyme | Substrate | Product of O-methylation | Subsequent Product |
|---|---|---|---|
| OMT2:OMT3 Heterodimer | 4'-O-desmethyl-3-O-acetylpapaveroxine | 3-O-acetylpapaveroxine | Narcotine Hemiacetal |
| (No OMT2:OMT3 activity) | 4'-O-desmethyl-3-O-acetylpapaveroxine | N/A | This compound (after deacetylation) |
Impact of OMT2 Transcript Levels on Narcotoline Accumulation
The expression level of the OMT2 gene has a direct impact on the accumulation of narcotoline. nih.gov Studies involving the suppression of OMT2 transcript levels in opium poppy have shown a corresponding increase in the accumulation of narcotoline. nih.govebi.ac.ukebi.ac.uk This is because a reduction in OMT2 leads to lower levels of the functional OMT2:OMT3 heterodimer, thereby diminishing the 4'-O-methylation activity required for the synthesis of noscapine precursors. nih.gov Consequently, the pathway shifts towards the production of this compound and its downstream product, narcotoline. nih.govebi.ac.uk Interestingly, reducing the transcript abundance of OMT3 does not cause a detectable change in the alkaloid profile, suggesting OMT2 is the rate-limiting subunit for the formation of the active heterodimer. nih.govebi.ac.uk
Subsequent Enzymatic Transformations of this compound
Dehydrogenation to Narcotoline by Noscapine Synthase (NOS/SDR1)
The terminal step in the biosynthesis of narcotoline is the oxidation of this compound, a reaction catalyzed by the enzyme noscapine synthase (NOS), also designated as SDR1. researchgate.netnih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, a large and diverse group of NAD(P)(H)-dependent oxidoreductases. pnas.orgnih.govd-nb.info
The enzymatic reaction involves the dehydrogenation of the hydroxyl group within the hemiacetal ring of the substrate. This oxidation converts the hemiacetal functional group into a more stable lactone, thereby forming narcotoline. nih.govscribd.com The reaction is NAD⁺-dependent and is considered irreversible. scribd.comwikipedia.org The high substrate specificity of NOS is noteworthy; it acts exclusively on this compound and the related compound narcotine hemiacetal (to produce noscapine) but does not accept other benzylisoquinoline alkaloids such as morphine, codeine, or salutaridine (B1681412) as substrates. scribd.comgoogle.com
Research has identified NOS as a key enzyme encoded within a 10-gene cluster associated with noscapine metabolism in Papaver somniferum (opium poppy). scribd.comnih.gov The functional characterization of NOS was confirmed through studies involving recombinant enzymes and gene silencing. Virus-induced gene silencing (VIGS) of the NOS gene in opium poppy led to a significant decrease in the accumulation of narcotoline and noscapine, with a corresponding buildup of their immediate precursors, this compound and narcotine hemiacetal. researchgate.net This provides strong evidence for the enzyme's essential role in the final stage of the biosynthetic pathway.
**Table 1: Effect of NOS (SDR1) Gene Silencing on Alkaloid Accumulation in *Papaver somniferum***
| Gene Target | Analyte | Change in Accumulation | Reference |
| NOS (SDR1) | Narcotoline | Significant Decrease | researchgate.net |
| NOS (SDR1) | Noscapine | Significant Decrease | researchgate.netnih.gov |
| NOS (SDR1) | This compound | Accumulation | researchgate.net |
| NOS (SDR1) | Narcotine Hemiacetal | Accumulation | researchgate.net |
Genetic and Molecular Regulation of Narcotoline Hemiacetal Biosynthesis
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
The journey from the central intermediate (S)-reticuline to narcotoline (B1219713) hemiacetal involves a cascade of enzymatic transformations, many of which are catalyzed by enzymes encoded by a 10-gene cluster. wikipedia.orgpnas.org This cluster is instrumental in the biosynthesis of noscapine (B1679977) and its precursors. wikipedia.orgpnas.org
The pathway to narcotoline hemiacetal diverges from the general benzylisoquinoline alkaloid (BIA) pathway and involves several key enzymatic steps. A critical initial step is the 1-hydroxylation of N-methylcanadine, a reaction catalyzed by the cytochrome P450 enzyme CYP82Y1 , also known as N-methylcanadine 1-hydroxylase. nih.govresearchgate.net This marks a committed step towards the synthesis of narcotoline and noscapine. nih.govresearchgate.net
Following this, a series of four sequential enzymes act to convert 1-hydroxy-N-methylcanadine into this compound. researchgate.netnih.gov This multi-step process includes two hydroxylation reactions at the C13 and C8 positions of the protoberberine scaffold, catalyzed by two distinct cytochrome P450 enzymes, CYP82X2 and CYP82X1 , respectively. researchgate.netnih.gov The C8 hydroxylation is a particularly crucial event as it induces the opening of the B-ring of the protoberberine structure, leading to the formation of an aldehyde moiety. researchgate.netnih.gov
A key feature of this pathway is the protective acetylation at the C13 position, which occurs prior to the C8 hydroxylation. This step is catalyzed by an acetyltransferase, AT1 . researchgate.netnih.govwikipedia.org The acetyl group is later removed by a carboxylesterase, CXE1 , which triggers a spontaneous rearrangement to form the stable cyclic this compound. researchgate.netnih.govescholarship.org
In the absence of a final O-methylation step, this pathway leads to the accumulation of this compound. nih.govebi.ac.uk The subsequent dehydrogenation of this compound by a short-chain dehydrogenase/reductase (SDR), designated as NOS (SDR1) , yields narcotoline. escholarship.orggoogle.com
The table below summarizes the key enzymes involved in the direct biosynthetic pathway to this compound.
| Enzyme | Gene Name | Function |
| N-methylcanadine 1-hydroxylase | CYP82Y1 | Catalyzes the 1-hydroxylation of (S)-N-methylcanadine. nih.govresearchgate.net |
| 1-hydroxy-N-methylcanadine 13-hydroxylase | CYP82X2 | Catalyzes the hydroxylation at the C13 position of 1-hydroxy-N-methylcanadine. researchgate.netnih.gov |
| 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase | AT1 | Acetylates the C13 hydroxyl group. researchgate.netnih.govwikipedia.org |
| 1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase | CYP82X1 | Catalyzes the hydroxylation at the C8 position, leading to ring opening. researchgate.netnih.gov |
| 3-O-acetylpapaveroxine carboxylesterase | CXE1 | Hydrolyzes the acetyl group, triggering rearrangement to this compound. researchgate.netnih.govescholarship.org |
| This compound dehydrogenase | NOS (SDR1) | Oxidizes this compound to narcotoline. escholarship.orggoogle.com |
Transcriptional Regulation of Enzyme Expression
The expression of the genes involved in this compound biosynthesis is subject to intricate transcriptional regulation, ensuring coordinated production of the necessary enzymes. A significant finding is that many of the genes required for noscapine biosynthesis, including those leading to this compound, are located in a 10-gene cluster and are co-expressed, particularly in the stem of the opium poppy where noscapine accumulates. oup.comlatrobe.edu.au This co-expression suggests a common regulatory mechanism.
Several families of transcription factors (TFs) have been implicated in the regulation of the BIA pathway, including the noscapine branch. Members of the WRKY and MYB TF families are believed to play a role in the co-regulation of the noscapine gene cluster. oup.commdpi.com This is supported by the presence of WRKY and MYB binding motifs in the promoter regions of these genes. oup.com
Furthermore, wounding and the application of methyl jasmonate (MeJA), a plant stress hormone, have been shown to differentially regulate the expression of genes in the BIA pathways. mdpi.com While these stimuli tend to up-regulate genes in the morphinan (B1239233) and papaverine (B1678415) branches, the noscapine pathway, including the genes leading to this compound, is often suppressed. mdpi.com This suggests a complex interplay of regulatory signals that prioritize the production of certain alkaloids over others in response to environmental cues.
Mutational Analysis and Impact on Enzyme Activity
Mutational analysis has been a powerful tool in elucidating the function of enzymes in the this compound biosynthetic pathway. For example, a single amino acid mutation (S122Y) in the dimerization domain of an O-methyltransferase (OMT2) in the 'Marianne' chemotype of opium poppy was shown to prevent the formation of a functional heterodimer. nih.gov This specific chemotype accumulates high levels of narcotoline, demonstrating the critical role of this O-methyltransferase in the final step of noscapine synthesis from a narcotoline-like precursor. nih.gov While this mutation affects a step downstream of this compound, it highlights how single point mutations can dramatically alter the final alkaloid profile.
Recombinant Expression and Metabolic Engineering Approaches
Heterologous Reconstitution of Biosynthetic Pathways in Microbial Hosts
The intricate biosynthetic pathway of noscapine (B1679977), involving over 30 enzymatic reactions, presents a considerable challenge for heterologous expression. frontiersin.org Scientists have successfully reconstituted the multi-gene noscapine biosynthetic cluster from P. somniferum in microbial hosts, most notably the yeast Saccharomyces cerevisiae. repec.orgnih.gov Yeast is often the preferred host due to its eukaryotic nature, which provides a more suitable environment for the expression and proper functioning of plant-derived enzymes, particularly membrane-bound cytochrome P450s. frontiersin.org
The complete de novo biosynthesis of noscapine in yeast, starting from simple sugars, has been achieved by engineering strains that express a multitude of heterologous enzymes from plant, bacterial, and even mammalian sources. pnas.org This complex undertaking involves the functional expression and localization of numerous enzymes, including several localized to the endoplasmic reticulum. pnas.org
Key enzymatic steps in the formation of narcotoline (B1219713) hemiacetal that have been successfully reconstituted in yeast include:
The conversion of (S)-reticuline to (S)-scoulerine by berberine (B55584) bridge enzyme (BBE). nih.gov
The methylation of (S)-scoulerine by scoulerine (B1208951) 9-O-methyltransferase (S9OMT). escholarship.org
The formation of (S)-canadine by canadine (B1168894) synthase (CAS). nih.gov
The N-methylation of (S)-canadine by tetrahydroprotoberberine cis-N-methyltransferase (TNMT). nih.govresearchgate.net
A series of hydroxylations and an acetylation, catalyzed by cytochromes P450 (CYP82Y1, CYP82X2, CYP82X1) and an acetyltransferase (AT1), leading to the formation of narcotoline hemiacetal. nih.govresearchgate.netnih.govacs.org
Table 1: Key Enzymes in the Heterologous Biosynthesis of this compound This table is interactive. You can sort and filter the data.
| Enzyme Name | Abbreviation | Function | Source Organism |
|---|---|---|---|
| Berberine Bridge Enzyme | BBE | Oxidative cyclization of (S)-reticuline | Papaver somniferum |
| Scoulerine 9-O-methyltransferase | S9OMT | Methylation of (S)-scoulerine | Papaver somniferum |
| Canadine Synthase | CAS | Formation of (S)-canadine | Papaver somniferum |
| Tetrahydroprotoberberine cis-N-methyltransferase | TNMT | N-methylation of (S)-canadine | Papaver somniferum |
| N-methylcanadine 1-hydroxylase | CYP82Y1 | 1-hydroxylation of N-methylcanadine | Papaver somniferum |
| 1-hydroxy-N-methylcanadine 13-hydroxylase | CYP82X2 | 13-hydroxylation of 1-hydroxy-N-methylcanadine | Papaver somniferum |
| 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase | AT1 | Acetylation at C13 | Papaver somniferum |
| 1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase | CYP82X1 | 8-hydroxylation leading to ring opening | Papaver somniferum |
| 3-O-acetylpapaveroxine carboxylesterase | CXE1 | Hydrolysis of the acetyl group | Papaver somniferum |
| Narcotoline-4'-O-methyltransferase | N4'OMT | Methylation of narcotoline | Papaver somniferum |
Microbial Production of this compound and Related Intermediates
Engineered yeast strains have been successfully used to produce not only noscapine but also key intermediates like this compound. repec.orgdntb.gov.ua The cleavage of the O-acetyl moiety from 3-O-acetylpapaveroxine by the enzyme CXE1 yields papaveroxine, which then spontaneously rearranges to form narcotine hemiacetal. researchgate.netgoogle.com Similarly, the deacetylated product of CYP82X1 activity is this compound. researchgate.net
Initial production titers of noscapine in engineered yeast were in the nanogram per liter range but have been significantly improved through various optimization strategies. pnas.orgescholarship.org These strategies include:
Enzyme Engineering: Modifying enzymes to improve their activity and stability. pnas.org
Pathway and Strain Engineering: Tuning the expression levels of pathway enzymes and modifying the host's endogenous metabolism to increase the supply of precursors and cofactors like NADPH. pnas.orgescholarship.org
Fermentation Optimization: Adjusting culture conditions to maximize product yield. pnas.org
Through these combined efforts, noscapine titers have been increased by over 18,000-fold, reaching the low milligram per liter scale. pnas.org This demonstrates the potential of microbial fermentation for the scalable and cost-effective production of this compound and its derivatives. pnas.org Furthermore, engineered yeast platforms can produce previously inaccessible pathway intermediates, which are valuable for further research and drug discovery. repec.orgnih.govdntb.gov.ua
Strategies for Pathway Elucidation and Novel Derivative Generation
The reconstruction of biosynthetic pathways in microbial hosts serves a dual purpose: production and discovery. nih.gov These engineered systems act as powerful platforms for elucidating complex plant metabolic pathways and for generating novel chemical entities. frontiersin.orgdntb.gov.ua
Pathway Elucidation: The functions of several enzymes in the noscapine pathway were confirmed through their expression and characterization in yeast. repec.orgdntb.gov.ua For instance, the reconstitution of the noscapine gene cluster in S. cerevisiae provided structural validation for the secoberberine intermediates and helped describe the activity of narcotoline-4′-O-methyltransferase. repec.orgnih.govdntb.gov.ua By expressing candidate genes from P. somniferum in yeast and feeding the engineered strains with pathway intermediates, researchers can functionally characterize enzymes and piece together the intricate steps of biosynthesis. nih.gov
Novel Derivative Generation: Metabolic engineering also opens up avenues for producing novel derivatives of natural products. nih.gov By feeding engineered yeast strains with modified precursors, such as halogenated derivatives of tyrosine, it is possible to produce halogenated versions of pathway intermediates and final products. pnas.orgnih.gov This "substrate-feeding" approach has been successfully used to generate novel benzylisoquinoline alkaloids. pnas.org However, the success of this strategy can be limited by the substrate promiscuity of the downstream enzymes in the pathway. pnas.org
Computational workflows are also being developed to systematically screen the biochemical vicinity of a known pathway for new, pharmaceutically valuable compounds that could be synthesized by derivatizing pathway intermediates. nih.gov This approach, combined with the flexible and programmable nature of microbial hosts, paves the way for the discovery and production of a wide range of novel alkaloid-based drugs. pnas.orgnih.gov
Analytical Methodologies for Narcotoline Hemiacetal Research
Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry stands as a cornerstone in the analysis of narcotoline (B1219713) hemiacetal, providing critical data on its molecular weight and structure.
High-Resolution Mass Spectrometry (LTQ-Orbitrap, LC-ESI-MS)
High-resolution mass spectrometry, particularly using Linear Trap Quadrupole (LTQ) Orbitrap systems, is instrumental in the analysis of narcotoline hemiacetal. sci-hub.seuochb.czwashington.eduthermofisher.com This technology offers exceptional mass accuracy, allowing for the precise determination of elemental composition. uochb.czthermofisher.com In positive-mode electrospray ionization (ESI), this compound is typically observed as a protonated molecule [M+H]⁺. sci-hub.se For instance, the theoretical mass-to-charge ratio (m/z) for the protonated this compound is 416.17038. sci-hub.se
Liquid chromatography coupled with mass spectrometry (LC-MS), specifically Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), is a powerful and widely used strategy for analyzing complex mixtures containing benzylisoquinoline alkaloids like this compound. sci-hub.seresearchgate.net This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying alkaloids in biological extracts, such as those from the opium poppy (Papaver somniferum). sci-hub.seresearchgate.netscispace.com The use of LC-MS/MS, a tandem mass spectrometry approach, further enhances the analytical power by providing fragmentation data for structural confirmation. google.comnih.gov
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Instrument | Reference |
| [M+H]⁺ | 416.17038 | LTQ-Orbitrap | sci-hub.se |
| [M+H]⁺ | 416 | LTQ-Orbitrap | researchgate.net |
| [M+H]⁺ | 402 | LTQ-Orbitrap | researchgate.net |
Note: The m/z of 402 reported in one study likely corresponds to a related compound or a specific fragment, as the primary protonated molecule is consistently identified at m/z 416.
Collision-Induced Dissociation (CID), Higher-Energy Collision-Induced Dissociation (HCD), and Non-Collisional Pulsed Q Dissociation (PQD) Spectroscopy
To gain deeper structural insights, various fragmentation techniques are employed in conjunction with mass spectrometry. sci-hub.se These methods break down the parent ion into smaller fragment ions, creating a unique fragmentation pattern that serves as a molecular fingerprint. wikipedia.orgthermofisher.com
Collision-Induced Dissociation (CID) is a common technique where precursor ions are fragmented by collisions with an inert gas. sci-hub.sewikipedia.org For this compound, CID analysis reveals characteristic fragment ions. A notable MS² base peak for this compound is observed at m/z 220.09672, resulting from the cleavage of the bond between the isoquinoline (B145761) and phthalide (B148349) rings. sci-hub.se
Higher-Energy Collision-Induced Dissociation (HCD) is a technique available on Orbitrap instruments that provides high-resolution fragment ion spectra. thermofisher.comnih.gov This method is advantageous for generating richer spectra compared to CID. sci-hub.se
Non-Collisional Pulsed Q Dissociation (PQD) is another supplementary dissociation technique that helps in detecting low mass-to-charge ratio fragments often missed in CID spectra. sci-hub.se The combination of CID, HCD, and PQD provides a comprehensive fragmentation profile, aiding in the unambiguous identification of this compound. sci-hub.seresearchgate.net
Table 2: Key Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation Technique | Key Fragment Ion (m/z) | Description | Reference |
| 416.17038 | MS² CID | 220.09672 | Base peak, isoquinoline fragment | sci-hub.se |
Chromatographic Separations for Compound Analysis
Chromatographic techniques are essential for separating this compound from other alkaloids present in complex biological matrices. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a key method for the separation, and both qualitative and quantitative determination of opium alkaloids. researchgate.net
In LC-MS analysis of benzylisoquinoline alkaloids, a common setup involves an HPLC system equipped with a C18 column. sci-hub.senih.gov For example, a Poroshell 120 SB-C18 column has been effectively used for the chromatographic separation of these compounds. sci-hub.senih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as acetonitrile). google.comnih.gov The retention time of this compound under specific chromatographic conditions is a crucial parameter for its identification. nih.gov
The combination of HPLC with advanced mass spectrometry detection provides a robust and reliable platform for the comprehensive analysis of this compound in research settings. researchgate.netescholarship.org
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Narcotoline hemiacetal with high stereochemical purity?
- Methodological Answer : Synthesis should involve base-catalyzed hemiacetal formation, as described in hemiacetal reaction mechanisms. Use NaOCH2CH3/CH3CH2OH to facilitate nucleophilic attack of the hydroxyl group on the carbonyl carbon. Ensure precise pH control (slightly acidic to neutral) to stabilize the hemiacetal intermediate. Characterization via H/C NMR is critical to confirm stereochemistry at the anomeric carbon, with comparison to known diastereomers . For purification, employ column chromatography with silica gel and polar aprotic solvents to isolate the desired stereoisomer .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine FTIR spectroscopy to identify characteristic C-O and O-H stretching frequencies (1,050–1,200 cm and 3,200–3,600 cm, respectively) with H NMR to resolve stereochemical configurations. For crystalline samples, X-ray diffraction provides definitive structural validation. Rheological testing (e.g., storage/loss moduli) can assess intermolecular interactions, such as hydrogen bonding, which influence stability .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated degradation studies across pH 3–9 at controlled temperatures (e.g., 25°C and 40°C). Monitor hydrolysis kinetics via HPLC or UV-Vis spectroscopy. Under alkaline conditions (pH > 8), expect rapid ring-opening due to hydroxide ion attack on the hemiacetal oxygen. In acidic environments (pH < 4), protonation of the carbonyl group may lead to reversible reformation. Tabulate degradation half-lives and compare with computational models (e.g., DFT calculations) to predict stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Perform meta-analyses of published datasets, focusing on variables such as solvent polarity, temperature, and impurity profiles. Use multivariate regression to identify confounding factors (e.g., trace water in non-polar solvents accelerating hydrolysis). Replicate conflicting studies under standardized conditions, employing controlled humidity chambers and inert atmospheres. Cross-validate results using multiple analytical techniques (e.g., NMR, LC-MS) to rule out method-specific artifacts .
Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer : Apply molecular dynamics (MD) simulations to predict solubility and membrane permeability based on logP and polar surface area. Use quantum mechanical (QM) calculations to identify electron-deficient regions susceptible to enzymatic degradation. Validate in silico predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption studies). Prioritize derivatives with stable chair conformations in the hemiacetal ring, as strain energy >10 kcal/mol correlates with instability .
Q. What mechanistic insights explain the stereoselective formation of this compound in protic vs. aprotic solvents?
- Methodological Answer : Probe solvent effects using kinetic isotope experiments (DO vs. HO) to distinguish proton-transfer steps. In protic solvents, hydrogen bonding stabilizes the transition state, favoring axial attack and α-anomer formation. In aprotic solvents (e.g., DMSO), steric hindrance dominates, leading to equatorial attack and β-anomer prevalence. Characterize solvent-dependent activation energies via Eyring plots and correlate with solvatochromic parameters (e.g., Kamlet-Taft π*) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR data for this compound in dynamic equilibrium systems?
- Methodological Answer : For equilibrating mixtures (e.g., ring-chain tautomerism), use variable-temperature (VT) NMR to decouple signals. Assign peaks via H-C HSQC and NOESY correlations. Quantify equilibrium constants () at multiple temperatures and calculate thermodynamic parameters (ΔH, ΔS) using van’t Hoff plots. Compare with DFT-derived Gibbs free energy differences to validate mechanistic hypotheses .
Experimental Design Considerations
Q. What controls are essential when assessing the biological activity of this compound to account for its hydrolytic instability?
- Methodological Answer : Include stability-matched controls (e.g., hydrolyzed byproducts) in bioassays. Monitor real-time degradation during experiments via inline UV spectroscopy or periodic LC-MS sampling. Use deuterated solvents in NMR-based binding studies to distinguish target interactions from solvent effects. Report activity metrics as a function of compound half-life under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
